trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849190
InChI: InChI=1S/C11H14FNO2/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9/h2-4,8-9H,5-6,13H2,1H3
SMILES:
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol

trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine

CAS No.:

Cat. No.: VC17849190

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine -

Specification

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
IUPAC Name 3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine
Standard InChI InChI=1S/C11H14FNO2/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9/h2-4,8-9H,5-6,13H2,1H3
Standard InChI Key QQDAZVRXJYFPIG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)F)OC2CC(C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine, reflects its core structure: a cyclobutane ring with an amine group at position 1 and a phenoxy group at position 3. The phenoxy substituent itself contains a fluorine atom at the para position and a methoxy group at the ortho position relative to the oxygen bridge. The trans configuration of the amine and phenoxy groups imposes distinct stereochemical constraints, influencing both physical properties and intermolecular interactions.

Key identifiers include:

  • Canonical SMILES: COC1=C(C=CC(=C1)F)OC2CC(C2)N

  • InChIKey: QQDAZVRXJYFPIG-UHFFFAOYSA-N

  • PubChem CID: 91800961

Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the compound’s synthesis likely involves sequential functionalization of a cyclobutane precursor. A plausible pathway includes:

  • Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.

  • Introduction of the amine group through nucleophilic substitution or reductive amination.

  • Phenoxy coupling via Ullmann or Buchwald-Hartwig reactions to attach the 4-fluoro-2-methoxyphenoxy moiety .

The hydrochloride salt form (C₁₁H₁₅ClFNO₂, MW 247.69 g/mol) is commercially available, indicating that protonation of the amine improves stability or solubility for storage .

Optimization Challenges

Stereochemical control during cyclobutane functionalization remains a critical hurdle. The trans configuration necessitates chiral auxiliaries or asymmetric catalysis to avoid diastereomeric byproducts. Additionally, the electron-withdrawing fluorine may complicate phenolic coupling steps, requiring elevated temperatures or specialized catalysts.

Chemical Reactivity and Derivative Formation

Amine Reactivity

The primary amine group participates in classical reactions:

  • Acylation: Forms amides with acyl chlorides or anhydrides.

  • Schiff base formation: Reacts with aldehydes/ketones to generate imines.

  • Salt formation: Protonates in acidic media, enhancing water solubility .

These transformations enable the creation of prodrugs or polymer conjugates, though such applications remain theoretical for this specific compound.

Phenoxy Group Modifications

The methoxy and fluorine substituents influence electrophilic aromatic substitution (EAS) patterns. The ortho-methoxy group directs incoming electrophiles to the para position relative to the oxygen, while fluorine’s inductive effects deactivate the ring . Halogen-exchange reactions (e.g., replacing fluorine via SNAr) are unlikely under mild conditions due to fluorine’s strong C-F bond.

Hypothetical Biological and Pharmacological Applications

Target Prediction

Computational docking studies of analogous compounds suggest affinity for aminergic receptors (e.g., serotonin 5-HT₂) and enzymes like monoamine oxidases (MAOs) . The cyclobutane ring’s rigidity may mimic bioactive conformations of endogenous amines, while the fluorophenoxy group could enhance blood-brain barrier permeability.

Toxicity and ADME Profiles

No in vivo data exist, but in silico predictions using tools like SwissADME indicate:

  • Moderate permeability: Predicted Caco-2 permeability ≈ 5 × 10⁻⁶ cm/s.

  • CYP450 interactions: Likely substrate for CYP3A4/2D6, posing potential drug-drug interaction risks.

  • Ames test negativity: Fluorine and methoxy groups reduce mutagenic potential compared to nitro- or amino-substituted aromatics .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 4-fluoro-2-methoxy pattern with 3-fluoro-4-methoxy (as in trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine) alters electronic and steric profiles:

Property4-Fluoro-2-methoxy Isomer 3-Fluoro-4-methoxy Isomer
Molecular Weight211.23 g/mol211.23 g/mol
Dipole MomentHigher (polar groups adjacent)Lower
LogP (Predicted)1.82.1

The 4-fluoro-2-methoxy isomer’s tighter intramolecular hydrogen bonding (OCH₃⋯F) may reduce conformational flexibility, impacting receptor binding.

Cyclobutane vs. Cyclohexane Scaffolds

Cyclobutane’s smaller ring size increases ring strain but enhances rigidity, favoring entropy-driven binding to biological targets. Cyclohexane analogs, while more synthetically accessible, adopt multiple chair conformations, complicating structure-activity relationships .

Future Research Directions

Synthetic Methodology Development

  • Enantioselective synthesis: Leveraging organocatalysts or transition-metal complexes to access enantiopure material.

  • Flow chemistry: Improving yield and safety in phenoxy coupling steps via continuous processing .

Biological Screening

Priority assays should include:

  • In vitro receptor panels: 5-HT, dopamine, and adrenergic receptors.

  • Kinase inhibition profiling: Targeting cancer-related kinases (e.g., EGFR, VEGFR).

  • Microsomal stability assays: Assessing metabolic degradation pathways .

Materials Science Applications

The compound’s rigid, planar phenoxy group could serve as a building block for:

  • Liquid crystals: Modifying phase transition temperatures via fluorination.

  • Metal-organic frameworks (MOFs): Coordinating amine groups to metal nodes.

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